molecular formula C7H16N2O B6203730 3-(aminomethyl)-N,N-dimethyloxolan-3-amine CAS No. 161500-02-3

3-(aminomethyl)-N,N-dimethyloxolan-3-amine

Cat. No. B6203730
CAS RN: 161500-02-3
M. Wt: 144.2
InChI Key:
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Description

The compound “3-(aminomethyl)-N,N-dimethyloxolan-3-amine” is a type of amine. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 . This compound has been used to study molecular diffusion into horse spleen ferritin and has been shown to be an effective nonthiol radioprotector .


Synthesis Analysis

The synthesis of aminomethyl compounds often involves the alkylation with Eschenmoser’s salt, a source of [CH 2 =N (CH 3) 2] + . Protodeboronation of pinacol boronic esters is another method used in the synthesis of aminomethyl compounds . A set of four C-8-aminomethyl derivatives of quercetin has been synthesized by Mannich reaction .


Molecular Structure Analysis

The molecular structure of aminomethyl compounds can vary depending on the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .


Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo various chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with acid chlorides .


Physical And Chemical Properties Analysis

Amines, including aminomethyl compounds, have specific physical and chemical properties. They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom . Amino acids, which are a type of amine, have high melting points due to their ionic properties .

Mechanism of Action

The mechanism of action of aminomethyl compounds can vary depending on their specific structure and the context in which they are used. For example, N-[3-(aminomethyl)benzyl]acetamidine is known to interact with nitric oxide synthase in humans .

Safety and Hazards

The safety and hazards associated with aminomethyl compounds can vary depending on their specific structure. For example, 2-Amino-2-methyl-1-propanol is known to cause severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects .

Future Directions

Aminomethyl compounds have potential applications in various fields. For example, the 3-(aminomethyl)pyridinium dication has been incorporated into FA(Pb 0.5 Sn 0.5)I 3 to develop zigzag type 2D Dion–Jacobson-phase perovskites, which have low band gaps due to structural distortion .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-N,N-dimethyloxolan-3-amine involves the reaction of 3-chloromethyl-N,N-dimethyloxolan-3-amine with ammonia.", "Starting Materials": [ "3-chloromethyl-N,N-dimethyloxolan-3-amine", "Ammonia" ], "Reaction": [ "Add ammonia to a solution of 3-chloromethyl-N,N-dimethyloxolan-3-amine in a suitable solvent such as ethanol or methanol.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter off any precipitated solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain the final product, 3-(aminomethyl)-N,N-dimethyloxolan-3-amine." ] }

CAS RN

161500-02-3

Product Name

3-(aminomethyl)-N,N-dimethyloxolan-3-amine

Molecular Formula

C7H16N2O

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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